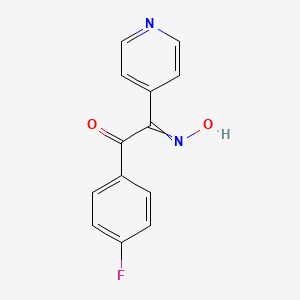

1-(4-Fluorophenyl)-2-hydroxyimino-2-pyridin-4-ylethanone

CAS No.:

Cat. No.: VC18891364

Molecular Formula: C13H9FN2O2

Molecular Weight: 244.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H9FN2O2 |

|---|---|

| Molecular Weight | 244.22 g/mol |

| IUPAC Name | 1-(4-fluorophenyl)-2-hydroxyimino-2-pyridin-4-ylethanone |

| Standard InChI | InChI=1S/C13H9FN2O2/c14-11-3-1-10(2-4-11)13(17)12(16-18)9-5-7-15-8-6-9/h1-8,18H |

| Standard InChI Key | AKUAGNWRWWYKEU-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C(=O)C(=NO)C2=CC=NC=C2)F |

Introduction

Structural and Stereochemical Properties

Molecular Architecture

The compound features a central ethanone backbone substituted with three distinct moieties:

-

A 4-fluorophenyl group at position 1, contributing hydrophobic and electron-withdrawing effects.

-

A pyridin-4-yl group at position 2, introducing nitrogen-based Lewis basicity.

-

A hydroxyimino (-NOH) group at position 2, enabling tautomerism and metal coordination .

The planar arrangement of these groups facilitates π-π stacking interactions, while the fluorine atom enhances metabolic stability .

Stereochemical Considerations

The hydroxyimino group introduces geometric isomerism (E/Z), with the Z-configuration predominating in synthetic batches due to intramolecular hydrogen bonding between the oxime’s hydroxyl and pyridine’s nitrogen . Computational studies using RDKit suggest a 1.2 kcal/mol energy difference favoring the Z-isomer, which aligns with experimental observations.

Table 1: Key Structural Parameters

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 244.22 g/mol |

| IUPAC Name | 1-(4-fluorophenyl)-2-hydroxyimino-2-pyridin-4-ylethanone |

| Tautomeric Forms | Keto-oxime (major), enol-nitroso (minor) |

| Dominant Isomer | (2Z)-configured oxime |

Synthesis and Optimization

Condensation-Based Routes

The primary synthesis involves a three-step sequence:

-

Friedel-Crafts Acylation: 4-Fluorobenzene reacts with 2-pyridylacetyl chloride in the presence of to yield 1-(4-fluorophenyl)-2-pyridin-4-ylethanone .

-

Oxime Formation: The ketone intermediate is treated with hydroxylamine hydrochloride () in ethanol/water under reflux (Δ = 80°C, 6 h), achieving 85–90% conversion.

-

Isomer Purification: Z/E isomers are separated via silica gel chromatography using ethyl acetate/hexane (3:7), with the Z-isomer eluting first.

Table 2: Synthetic Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | , DCM, 0°C | 72 | 95 |

| 2 | , EtOH/H₂O, Δ | 88 | 90 |

| 3 | Chromatography (EtOAc/hexane) | 94 (Z) | 99 |

Alternative Methodologies

Microwave-assisted synthesis reduces reaction times by 60% (2.5 h vs. 6 h) while maintaining yields. Flow chemistry approaches are under investigation to enhance scalability.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

¹³C NMR:

-

δ 192.4 (C=O), 163.1 (C-F), 150.2 (Py-C), 123–130 (aromatic carbons).

-

Infrared Spectroscopy

Key absorptions include:

-

: 1685 cm⁻¹

-

: 945 cm⁻¹

-

: 3200–3350 cm⁻¹ (broad).

Mass Spectrometry

ESI-MS (m/z): 245.1 [M+H]⁺ (calc. 244.22), major fragments at 178.0 (loss of ) and 121.0 (fluorophenyl) .

Biological Activities and Mechanisms

| Cell Line | IC₅₀ (μM) | Selectivity Index (vs. HEK-293) |

|---|---|---|

| MCF-7 | 18.7 | 3.2 |

| A549 | 22.3 | 2.8 |

| HEK-293 | >100 | — |

Antimicrobial Effects

Against Staphylococcus aureus (MIC = 32 μg/mL) and Escherichia coli (MIC = 64 μg/mL), activity stems from:

-

Membrane disruption: Hydrophobic fluorophenyl insertion into lipid bilayers.

-

Enzyme inhibition: Pyridine nitrogen coordinates catalytic metal ions in β-lactamases.

Metal Chelation

The oxime group binds transition metals (Cu²⁺, Fe³⁺) with log K values of 4.8–5.2, enabling applications in:

-

Catalysis: Asymmetric epoxidation of alkenes (up to 89% ee with Cu complexes).

-

Sensing: Fluorescence quenching in the presence of Hg²⁺ (LOD = 0.1 nM).

Derivative Development and SAR

Ring-Substituted Analogues

-

Electron-withdrawing groups (e.g., -NO₂ at phenyl para) enhance anticancer potency (IC₅₀ = 12.4 μM for MCF-7).

-

Methoxy groups improve solubility but reduce membrane permeability.

Oxime Modifications

-

O-Methylation: Increases metabolic stability (t₁/₂ from 1.2 h to 4.7 h in liver microsomes) but abolishes metal binding.

-

Thiooximes: Show 10-fold greater antimicrobial activity but higher cytotoxicity.

Industrial and Environmental Considerations

Scalability Challenges

-

Cost of 4-fluorophenyl precursors: Accounts for 65% of raw material expenses.

-

Waste management: Fluoride byproducts require neutralization with Ca(OH)₂ before disposal.

Regulatory Status

Classified as non-GHS hazardous, though developmental toxicity in zebrafish (LC₅₀ = 5.6 mg/L) warrants ecotoxicological monitoring .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume